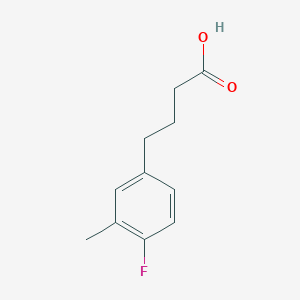

4-(4-Fluoro-3-methylphenyl)butanoic acid

Description

BenchChem offers high-quality 4-(4-Fluoro-3-methylphenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Fluoro-3-methylphenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULMKQGHCXYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424658 | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-43-1 | |

| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Chemical Properties and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-(4-Fluoro-3-methylphenyl)butanoic acid. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

4-(4-Fluoro-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. Its core structure consists of a phenyl ring substituted with a fluorine atom and a methyl group, attached to a butanoic acid chain.

Nomenclature and Identifiers

| Property | Value | Reference |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | [1] |

| CAS Number | 331-43-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| Canonical SMILES | CC1=CC(CCCC(=O)O)=CC=C1F | [1] |

| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Reference |

| Physical State | Liquid (at standard conditions) | [3] |

| Melting Point | Not available | |

| Boiling Point | Predicted: 326.5±25.0 °C | |

| Density | Predicted: 1.151±0.06 g/cm³ | |

| pKa | Predicted: 4.75±0.10 | |

| LogP | Predicted: 2.5 | [1] |

| Purity | ≥98% (commercially available) | [3] |

Synthesis and Purification

Proposed Synthetic Pathway

The logical synthetic pathway would begin with the Friedel-Crafts acylation of 3-fluorotoluene with succinic anhydride to form the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate would then be reduced, for instance via a Clemmensen reduction, to yield the final product.

General Experimental Protocols

Step 1: Friedel-Crafts Acylation of 3-Fluorotoluene with Succinic Anhydride (General Procedure)

This protocol is based on established procedures for Friedel-Crafts acylation of aromatic compounds with anhydrides.[4]

-

Materials: 3-Fluorotoluene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 3-fluorotoluene in nitrobenzene is prepared.

-

Anhydrous aluminum chloride is added portion-wise to the stirred solution, and the mixture is cooled in an ice bath.

-

A solution of succinic anhydride in nitrobenzene is added dropwise from the dropping funnel.

-

After the addition is complete, the reaction mixture is stirred at room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The resulting mixture is subjected to steam distillation to remove the nitrobenzene solvent.

-

The solid intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, is collected by filtration, washed with cold water, and dried.

-

Step 2: Clemmensen Reduction of 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (General Procedure)

This protocol is based on standard Clemmensen reduction procedures for aryl alkyl ketones.[5]

-

Materials: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, amalgamated zinc (Zn(Hg)), concentrated hydrochloric acid, toluene (co-solvent).

-

Procedure:

-

Amalgamated zinc is prepared by treating zinc granules with a solution of mercuric chloride.

-

The keto-acid intermediate is dissolved in toluene, and this solution is added to a flask containing the amalgamated zinc and concentrated hydrochloric acid.

-

The mixture is refluxed for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid.

-

After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or another suitable solvent.

-

The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product, 4-(4-fluoro-3-methylphenyl)butanoic acid, is then purified.

-

Purification

The final product can be purified using standard techniques for carboxylic acids:

-

Recrystallization: The crude product can be dissolved in a suitable hot solvent or solvent mixture (e.g., hexane, ethyl acetate/hexane) and allowed to cool slowly to form crystals.

-

Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

Analytical Characterization

The structure and purity of 4-(4-Fluoro-3-methylphenyl)butanoic acid would be confirmed using a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the methylene protons of the butanoic acid chain, the methyl group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Would display distinct signals for each carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling (¹JC-F).

-

¹⁹F NMR: Would exhibit a singlet, confirming the presence of the fluorine atom.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (196.22 g/mol ) and characteristic fragmentation patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹), C-F stretching, and aromatic C-H and C=C stretching vibrations.

Potential Biological Activity and Drug Development Applications

While there is no specific data available on the biological activity of 4-(4-Fluoro-3-methylphenyl)butanoic acid, its structural features suggest potential areas for investigation in drug discovery. The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.

Rationale for Potential Activity

-

Peroxisome Proliferator-Activated Receptors (PPARs): Phenylalkanoic acids are a known class of ligands for PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[6] Fibrates, a class of PPARα agonists used to treat dyslipidemia, share structural similarities with this compound. The specific substitutions on the phenyl ring could influence the potency and selectivity for different PPAR isoforms (α, γ, δ).

-

Anti-inflammatory Activity: Some butyrate derivatives have been shown to possess anti-inflammatory properties.[7][8][9] The anti-inflammatory effects could be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine release.

-

Anticancer Activity: Certain substituted propanoic and butanoic acid derivatives have been investigated for their anticancer properties.[10][11][12] The mechanism of action for such compounds can vary widely, from targeting specific enzymes to inducing apoptosis.

-

Neurological Activity: Perfluoroalkyl substances have been shown to affect neurotransmitter release and cholinesterase activity.[13] While the subject compound is not a perfluorinated acid, the presence of the fluoro-phenyl moiety could warrant investigation into its neurological effects.

Proposed Experimental Workflow for Biological Evaluation

Safety and Handling

Based on available information for similar compounds, 4-(4-Fluoro-3-methylphenyl)butanoic acid should be handled with care in a laboratory setting.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]

-

Precautionary Measures: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

4-(4-Fluoro-3-methylphenyl)butanoic acid is a readily accessible chemical entity with well-defined physicochemical properties. While specific biological data is currently lacking, its structural analogy to known pharmacologically active classes of compounds, particularly PPAR agonists and anti-inflammatory agents, makes it an interesting candidate for further investigation in drug discovery programs. The synthetic route is straightforward, and its characterization can be achieved using standard analytical techniques. Future research should focus on its synthesis and subsequent evaluation in relevant biological assays to uncover its therapeutic potential.

References

- 1. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 331-43-1|4-(4-Fluoro-3-methylphenyl)butanoic acid|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 6. mdpi.com [mdpi.com]

- 7. Proof-of-Principle Study Suggesting Potential Anti-Inflammatory Activity of Butyrate and Propionate in Periodontal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Perfluorooctanoic acid, perfluorobutanoic acid, and undecafluoro-2-methyl-3-oxahexanoic acid disrupt neurotransmitter release and cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid (CAS 331-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-fluoro-3-methylphenyl)butanoic acid (CAS number 331-43-1), a key chemical intermediate. The document details its physicochemical properties, outlines a putative synthesis pathway, and discusses its potential applications in research and development. While specific experimental data on biological activity remains limited in publicly accessible literature, this guide serves as a foundational resource for professionals interested in this compound.

Chemical Identity and Physicochemical Properties

4-(4-Fluoro-3-methylphenyl)butanoic acid is a carboxylic acid derivative characterized by a substituted phenyl ring. Its unique structure, featuring both fluorine and methyl substitutions, makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of 4-(4-Fluoro-3-methylphenyl)butanoic acid

| Property | Value | Source |

| CAS Number | 331-43-1 | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1][2] |

| Molecular Weight | 196.22 g/mol | [1] |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | [1] |

| Synonyms | 4-(4-Fluoro-3-methyl-phenyl)-butyric acid, Benzenebutanoic acid, 4-fluoro-3-methyl- | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 64-65 °C | Vendor Data |

| Boiling Point (Predicted) | 311.7 ± 27.0 °C | Vendor Data |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | Vendor Data |

| pKa (Predicted) | 4.75 ± 0.10 | Vendor Data |

| Purity | Typically ≥98% | [2] |

Synthesis and Purification

Putative Synthesis Workflow

A likely synthetic approach would begin with the Friedel-Crafts acylation of 1-fluoro-2-methylbenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone functionality would yield the final product. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for such transformations.

Caption: Putative synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid.

Experimental Protocol: A Generalized Approach

Step 1: Friedel-Crafts Acylation

-

To a cooled (0-5 °C) suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride portion-wise with stirring.

-

Slowly add 1-fluoro-2-methylbenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the crude 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

-

Heat the mixture to reflux with vigorous stirring for several hours. Additional hydrochloric acid may be added periodically.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of heptane and ethyl acetate, to afford 4-(4-fluoro-3-methylphenyl)butanoic acid in high purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic data can be predicted based on its chemical structure.

Table 2: Predicted Spectroscopic Data for 4-(4-Fluoro-3-methylphenyl)butanoic acid

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets, ~6.9-7.2 ppm)- Methyl protons (singlet, ~2.2 ppm)- Aliphatic chain protons (multiplets, ~1.8-2.7 ppm)- Carboxylic acid proton (broad singlet, >10 ppm) |

| ¹³C NMR | - Carbonyl carbon (~179 ppm)- Aromatic carbons (~115-160 ppm, with C-F coupling)- Aliphatic carbons (~25-35 ppm)- Methyl carbon (~14 ppm) |

| IR Spectroscopy | - Broad O-H stretch (carboxylic acid, ~2500-3300 cm⁻¹)- C=O stretch (carboxylic acid, ~1700 cm⁻¹)- C-F stretch (~1200-1250 cm⁻¹)- Aromatic C-H and C=C stretches |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 196.09- Fragments corresponding to loss of -COOH, and cleavage of the butyric acid chain |

Biological Activity and Applications

Currently, there is a lack of specific data in the public domain detailing the biological activity or mechanism of action of 4-(4-fluoro-3-methylphenyl)butanoic acid. However, compounds with similar structural motifs, such as fluorinated phenylalkanoic acids, are of significant interest in drug discovery. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.

Potential areas of research for this compound could include its evaluation as:

-

An intermediate in the synthesis of more complex pharmacologically active molecules.

-

A scaffold for the development of novel anti-inflammatory agents, enzyme inhibitors, or receptor modulators.

-

A test compound in high-throughput screening campaigns to identify new biological targets.

Logical Relationships in Drug Discovery

The journey of a chemical intermediate like 4-(4-fluoro-3-methylphenyl)butanoic acid from synthesis to a potential drug candidate follows a structured path.

Caption: A simplified workflow for drug discovery and development.

Conclusion

4-(4-Fluoro-3-methylphenyl)butanoic acid is a chemical compound with established physicochemical properties and a clear, albeit not formally published, synthetic pathway. While its biological profile is yet to be extensively explored, its structural features suggest potential as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and developers to build upon in their exploration of this and related molecules. Further investigation into its synthesis, characterization, and biological activity is warranted to fully unlock its potential in the field of drug discovery.

References

An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and potential biological activities of 4-(4-Fluoro-3-methylphenyl)butanoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-(4-Fluoro-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. The quantitative properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value | Source |

| Molecular Weight | 196.22 g/mol | [1] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| CAS Number | 331-43-1 | [1] |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | [1] |

| Canonical SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | [1] |

| Physical State | Liquid | Fluorochem |

| Purity | 98% | Fluorochem |

Experimental Protocols: Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic Acid

Step 1: Friedel-Crafts Acylation

This step involves the reaction of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.[4]

-

Reactants : 2-Fluorotoluene, Succinic Anhydride, Aluminum Chloride (anhydrous).

-

Solvent : A non-polar, inert solvent such as dichloromethane (CH₂Cl₂) or nitrobenzene.

-

Procedure :

-

In a reaction vessel protected from moisture, a suspension of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.

-

Succinic anhydride is added portion-wise to the stirred suspension.

-

2-Fluorotoluene is then added dropwise, maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and an acid (e.g., concentrated HCl) to decompose the aluminum chloride complex.

-

The resulting keto-acid product is then extracted using an appropriate organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

-

Step 2: Reduction of the Keto Group

The intermediate keto-acid is then reduced to the desired butanoic acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) can be employed.[3][5]

-

Reactants (Wolff-Kishner) : 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, Hydrazine Hydrate, Potassium Hydroxide.

-

Solvent : A high-boiling point solvent such as diethylene glycol.

-

Procedure :

-

The keto-acid, potassium hydroxide, and hydrazine hydrate are dissolved in diethylene glycol.

-

The mixture is heated to a temperature that allows for the formation of the hydrazone intermediate, typically around 100-120°C.

-

The temperature is then increased to a higher temperature (e.g., 180-200°C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas, resulting in the reduction of the carbonyl group to a methylene group.

-

After cooling, the reaction mixture is diluted with water and acidified.

-

The final product, 4-(4-Fluoro-3-methylphenyl)butanoic acid, is extracted, washed, dried, and purified, typically by recrystallization or chromatography.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities for 4-(4-fluoro-3-methylphenyl)butanoic acid have been documented in the searched literature, its structural similarity to 4-phenylbutyric acid (PBA) suggests potential pharmacological relevance. PBA is a well-studied compound that functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone.[6][7][8][9] These mechanisms are of significant interest in drug development for a variety of diseases, including cancer and neurodegenerative disorders.[8][9]

Mechanism of Action as an HDAC Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which represses gene transcription. As an HDAC inhibitor, PBA prevents this deacetylation, leading to hyperacetylation of histones.[6][7] This results in a more relaxed chromatin structure, allowing for the transcription of genes that can, for example, induce cell cycle arrest or apoptosis in cancer cells.[7]

Given its structure, it is plausible that 4-(4-fluoro-3-methylphenyl)butanoic acid could also exhibit HDAC inhibitory activity.

References

- 1. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

IUPAC name for 4-(4-Fluoro-3-methylphenyl)butanoic acid

An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(4-Fluoro-3-methylphenyl)butanoic acid, a fluorinated aromatic carboxylic acid. The document details its chemical and physical properties, plausible synthetic routes, and expected spectroscopic characteristics. While direct experimental data on the biological activity of this specific compound is limited in publicly available literature, this guide explores potential applications based on the known activities of structurally related butanoic acid derivatives, suggesting avenues for future research in drug development and other scientific fields. This paper is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

4-(4-Fluoro-3-methylphenyl)butanoic acid is a solid, white to off-white compound at room temperature.[1] Its key chemical and physical properties are summarized in the table below. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the butanoic acid chain, influences its polarity, solubility, and potential biological interactions.

| Property | Value | Source |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | [2] |

| CAS Number | 331-43-1 | [2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 64-65 °C | [1] |

| Boiling Point (Predicted) | 311.7 ± 27.0 °C | [1] |

| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.75 ± 0.10 | [1] |

| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | [2] |

Synthesis and Reaction Pathways

A plausible synthetic route for 4-(4-fluoro-3-methylphenyl)butanoic acid can be conceptualized through a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This common methodology allows for the formation of the phenylbutanoic acid structure from readily available starting materials.

Proposed Synthetic Pathway

References

4-(4-Fluoro-3-methylphenyl)butanoic acid structure and formula

An In-Depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid

This technical guide provides a comprehensive overview of 4-(4-Fluoro-3-methylphenyl)butanoic acid, including its chemical structure, physicochemical properties, and key identifiers. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

4-(4-Fluoro-3-methylphenyl)butanoic acid is a substituted aromatic carboxylic acid. Its structure consists of a butanoic acid chain attached to a phenyl ring, which is further substituted with a fluorine atom and a methyl group at positions 4 and 3, respectively.

Molecular Formula: C₁₁H₁₃FO₂[1][2][3]

IUPAC Name: 4-(4-fluoro-3-methylphenyl)butanoic acid[1][2]

The chemical structure is visualized in the diagram below.

References

Uncharted Territory: The Biological Activity of 4-(4-Fluoro-3-methylphenyl)butanoic Acid

Despite a comprehensive review of available scientific literature and chemical databases, detailed information regarding the biological activity of 4-(4-Fluoro-3-methylphenyl)butanoic acid remains largely unpublished. This technical guide addresses the current knowledge gap and provides context based on the activities of structurally related compounds, offering a potential roadmap for future research for scientists and drug development professionals.

Currently, public domain resources, including chemical databases like PubChem, provide fundamental physicochemical properties and hazard classifications for 4-(4-Fluoro-3-methylphenyl)butanoic acid, but do not contain data on its specific biological effects.[1] No quantitative data such as IC50 or EC50 values, detailed experimental protocols for its biological evaluation, or established signaling pathways associated with this specific molecule have been documented in peer-reviewed literature or patent filings.

Physicochemical and Hazard Information

A summary of the available data for 4-(4-Fluoro-3-methylphenyl)butanoic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 196.22 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | PubChem[1] |

| CAS Number | 331-43-1 | PubChem[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |

Insights from Structurally Related Compounds

While direct biological data for 4-(4-Fluoro-3-methylphenyl)butanoic acid is absent, the broader class of substituted phenylalkanoic acids has been investigated for various therapeutic applications. The biological activities of these related compounds may offer clues to the potential pharmacological profile of the target molecule.

Potential Research Directions

Based on the activities of analogous structures, future investigation into the biological effects of 4-(4-Fluoro-3-methylphenyl)butanoic acid could explore the following areas:

-

Antimicrobial and Antifungal Activity: Phenyl-substituted butanoic acid derivatives have demonstrated activity against various microbial and fungal pathogens.

-

Anticancer Properties: Certain substituted β-phenylalanine derivatives have been evaluated for their antiproliferative effects in cancer cell lines.

-

Metabolic Disease Modulation: Phenylpropanoic acid derivatives have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism.

A hypothetical workflow for the initial biological screening of 4-(4-Fluoro-3-methylphenyl)butanoic acid is proposed below.

References

4-(4-Fluoro-3-methylphenyl)butanoic acid mechanism of action

An in-depth analysis of the mechanism of action for 4-(4-Fluoro-3-methylphenyl)butanoic acid is not feasible at this time due to a lack of specific data in the public domain for this exact compound. Research and commercially available information predominantly focus on structurally related molecules.

Therefore, this technical guide will focus on a well-researched proxy compound, 4-phenyl-3-butenoic acid (PBA) . PBA shares a core phenylbutanoic acid structure and its known mechanisms may provide insights into the potential biological activities of its fluorinated and methylated analogue. PBA is recognized as an anti-inflammatory and anti-tumorigenic agent that functions primarily through the inhibition of peptidylglycine α-amidating monooxygenase (PAM) and histone deacetylases (HDACs).[1][2][3]

Core Mechanisms of Action of 4-Phenyl-3-Butenoic Acid (PBA)

PBA exhibits a multi-faceted mechanism of action, primarily targeting two key enzyme families:

-

Peptidylglycine α-Amidating Monooxygenase (PAM) Inhibition: PAM is a crucial enzyme in the biosynthesis of many neuro- and endocrine peptides.[1] It catalyzes the C-terminal amidation of glycine-extended peptide precursors, a necessary step for their biological activity.[1] PBA acts as an irreversible inhibitor of PAM.[2] By inhibiting PAM, PBA can modulate the levels of active peptides such as Substance P and calcitonin gene-related peptide (CGRP), which are established mediators of inflammation.[1] This inhibition of neuropeptide biosynthesis is a key contributor to PBA's anti-inflammatory properties.[1]

-

Histone Deacetylase (HDAC) Inhibition: More recent studies have identified PBA as a novel inhibitor of histone deacetylase (HDAC) enzymes.[3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, PBA increases histone acetylation, resulting in a more open chromatin structure and altered gene expression.[3] This activity is linked to its anti-tumorigenic effects, as it can induce cell cycle arrest and apoptosis in cancer cells.[2][3]

Signaling Pathways Modulated by PBA

PBA has been shown to selectively modulate stress-activated protein kinase (SAPK) signaling pathways, specifically p38 MAPK and JNK, in tumorigenic cells at concentrations that do not affect non-tumorigenic cells.[2]

References

- 1. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Effects of 4-Phenyl-3-Butenoic Acid and Vorinostat on Cell Growth and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 4-(4-Fluoro-3-methylphenyl)butanoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound, 4-(4-Fluoro-3-methylphenyl)butanoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds to postulate and provide a rationale for its potential pharmacological activities. By examining the structure-activity relationships of analogous phenylalkanoic acids, this guide identifies four primary putative targets: Histone Deacetylases (HDACs), Gamma-Aminobutyric Acid Type B (GABA-B) receptors, Peroxisome Proliferator-Activated Receptors (PPARs), and Fatty Acid Amide Hydrolase (FAAH). For each potential target, we discuss the mechanism of action, present quantitative data from relevant analogs, detail pertinent experimental protocols, and provide visualizations of key signaling pathways and experimental workflows. This guide serves as a foundational resource to direct future preclinical research and drug development efforts for 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Introduction

4-(4-Fluoro-3-methylphenyl)butanoic acid is a synthetic carboxylic acid derivative with a chemical structure that suggests potential for biological activity. The presence of a phenylbutanoic acid scaffold, a common motif in various bioactive molecules, combined with fluorine and methyl substitutions on the phenyl ring, indicates that this compound may interact with specific biological targets. Fluorine substitution, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive analysis of the most probable therapeutic targets for this compound based on the established pharmacology of its structural analogs.

Chemical Properties of 4-(4-Fluoro-3-methylphenyl)butanoic acid

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FO₂ | N/A |

| Molecular Weight | 196.22 g/mol | N/A |

| CAS Number | 331-43-1 | N/A |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | N/A |

| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | N/A |

Potential Therapeutic Targets

Based on a thorough review of structurally similar compounds, four primary potential therapeutic targets have been identified for 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Histone Deacetylases (HDACs)

Rationale for Potential Activity: The unsubstituted parent compound, 4-phenylbutanoic acid (4-PBA), is a well-characterized inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can induce gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. The structural similarity of 4-(4-Fluoro-3-methylphenyl)butanoic acid to 4-PBA strongly suggests that it may also possess HDAC inhibitory activity. The fluoro and methyl substituents on the phenyl ring could influence the potency and selectivity of this inhibition.

Signaling Pathway:

An In-depth Technical Guide to the Safety and Hazards of 4-(4-Fluoro-3-methylphenyl)butanoic acid

This technical guide provides a comprehensive overview of the safety and hazard profile of 4-(4-Fluoro-3-methylphenyl)butanoic acid, CAS Number 331-43-1. The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe handling and use of this compound in a laboratory setting. All presented data is based on publicly available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-(4-Fluoro-3-methylphenyl)butanoic acid is provided below. This information is essential for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 196.22 g/mol | PubChem[1] |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | PubChem[1] |

| CAS Number | 331-43-1 | PubChem[1] |

| Physical State | Liquid | Fluorochem[2] |

| Purity | 98% | Fluorochem[2] |

Hazard Identification and Classification

4-(4-Fluoro-3-methylphenyl)butanoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties and potential harm if ingested.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

Source: PubChem[1], Fluorochem[2]

GHS Pictograms and Signal Word

Pictogram:

Signal Word: Warning [2]

Precautionary Statements

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2]

-

Response:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Currently, there is no publicly available quantitative data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for 4-(4-Fluoro-3-methylphenyl)butanoic acid. The hazard classifications are based on qualitative assessments and data from similar compounds. The primary toxicological concerns are irritation and acute oral toxicity.[1][2]

Experimental Protocols for Hazard Assessment

The determination of the hazards associated with 4-(4-Fluoro-3-methylphenyl)butanoic acid would typically follow standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key hazards identified.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: The test involves a stepwise procedure with the use of a minimal number of animals. The method is based on the classification of a substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[3][4]

-

Methodology:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

A small group of animals (typically three of a single sex, usually females) is dosed with the starting concentration.[5]

-

The outcome (mortality or evident toxicity) determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used.

-

Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[5]

-

The substance is classified based on the number of animals affected at different dose levels.[4]

-

Skin Irritation - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method provides an alternative to traditional animal testing for assessing skin irritation.

-

Principle: The test is based on a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin. The irritancy of a chemical is determined by its ability to decrease cell viability in the RhE model.[6][7]

-

Methodology:

-

The test chemical is applied topically to the surface of the 3D reconstructed human skin model.[8]

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[8]

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 24 hours).[8]

-

Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes of viable cells into a blue formazan salt, which is then quantified.[9]

-

A substance is identified as a skin irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%).

-

Eye Irritation - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test is performed to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[10][11]

-

Methodology:

-

The use of in vivo testing is preceded by a weight-of-the-evidence analysis of existing data to avoid unnecessary animal testing.[10]

-

If the test is deemed necessary, a single animal is typically used for an initial test.[12]

-

A single dose of the test substance is applied to the conjunctival sac of one eye.[12]

-

The eyes are examined at 1, 24, 48, and 72 hours after application, and the ocular lesions are scored.[13]

-

If the initial test does not show corrosive or severe irritant effects, a confirmatory test may be performed on additional animals.[11][12]

-

The reversibility of the ocular effects is also assessed over a period of up to 21 days.[13]

-

Risk Management and Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and safe handling of 4-(4-Fluoro-3-methylphenyl)butanoic acid in a research environment.

References

- 1. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. scribd.com [scribd.com]

- 6. siesascs.edu.in [siesascs.edu.in]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. dermatest.com [dermatest.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Technical Guide: Solubility Profile of 4-(4-Fluoro-3-methylphenyl)butanoic Acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the anticipated solubility characteristics of 4-(4-Fluoro-3-methylphenyl)butanoic acid in organic solvents. Due to the absence of specific experimental data in publicly available literature, this document outlines general principles, predictive insights, and detailed experimental protocols to enable researchers to effectively determine the solubility of this compound.

Introduction and Physicochemical Properties

4-(4-Fluoro-3-methylphenyl)butanoic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. Understanding its solubility is critical for various stages of development, including synthesis, purification, formulation, and biological screening. Solubility dictates the choice of solvents for reactions, crystallization, and delivery vehicles for in vitro and in vivo studies.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem |

| Molecular Weight | 196.22 g/mol | PubChem |

| XLogP3-AA (Predicted) | 2.5 | PubChem |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | PubChem |

The predicted XLogP3 value of 2.5 suggests that the compound is moderately lipophilic, indicating it is likely to have better solubility in organic solvents than in water. The structure, comprising a substituted phenyl ring and a butanoic acid chain, will exhibit a solubility profile influenced by both its nonpolar aromatic and alkyl components, as well as the polar carboxylic acid group capable of hydrogen bonding.

General Principles of Carboxylic Acid Solubility in Organic Solvents

The solubility of carboxylic acids like 4-(4-Fluoro-3-methylphenyl)butanoic acid is governed by the "like dissolves like" principle.[1][2] The polarity of the solvent and its ability to form hydrogen bonds are key determinants.

-

Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents are generally effective at dissolving carboxylic acids. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group.[3][4] Carboxylic acids with longer carbon chains tend to be more soluble in alcohols.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO): These solvents possess a dipole moment but lack an O-H or N-H bond. They can accept hydrogen bonds from the carboxylic acid's hydroxyl group, which contributes to solubility. Solvents with carbonyl functional groups have been noted to show a significant increase in carboxylic acid solubility.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility in nonpolar solvents is generally lower and depends on the nonpolar character of the solute.[3][4] The phenyl and alkyl portions of 4-(4-Fluoro-3-methylphenyl)butanoic acid will favor solubility in these solvents. In nonpolar environments, carboxylic acids can form dimers through hydrogen bonding, which can enhance their solubility.[5]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These are often good solvents for a wide range of organic compounds, including carboxylic acids, due to their ability to dissolve both polar and nonpolar substances.

Predictive Solubility Data

In the absence of experimental data, computational models can provide initial estimates of solubility. Modern machine learning and QSPR (Quantitative Structure-Property Relationship) models can predict solubility in various organic solvents with increasing accuracy.[7][8][9][10][11] These models use molecular descriptors to correlate a compound's structure with its solubility. While these predictions are valuable for initial solvent screening, they must be confirmed experimentally.

Note: As no specific predicted solubility values for 4-(4-Fluoro-3-methylphenyl)butanoic acid were found in the literature, researchers are encouraged to use available predictive software platforms for an initial estimation.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is essential. The following are standard methodologies that can be employed.

Shake-Flask Method (Equilibrium Solubility)

This is a widely used method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid 4-(4-Fluoro-3-methylphenyl)butanoic acid to a series of vials, each containing a known volume of a selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

-

Quantification: Dilute the sample with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[12]

-

Calculation: The solubility is calculated from the concentration of the saturated solution and is typically expressed in mg/mL or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of multiple solvents, automated HTS methods can be utilized. These often rely on kinetic solubility measurements.

Protocol (General Principle):

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).

-

Dispensing: Use a liquid handling robot to dispense small, precise volumes of the stock solution into microplate wells.

-

Solvent Addition: Add the various test solvents to the wells.

-

Precipitation Detection: The formation of a precipitate is monitored over time using nephelometry (light scattering) or turbidimetry. The concentration at which precipitation occurs is determined as the kinetic solubility.

Visualized Workflows and Pathways

General Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like 4-(4-Fluoro-3-methylphenyl)butanoic acid.

References

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Video: Physical Properties of Carboxylic Acids [jove.com]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(4-Fluoro-3-methylphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluoro-3-methylphenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a compound of interest for potential applications in medicinal chemistry and materials science. Fluorine substitution is a common strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a summary of its key chemical identifiers and predicted spectroscopic data, alongside a general experimental protocol for its synthesis and characterization.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[1] |

| Molecular Weight | 196.22 g/mol | PubChem[1] |

| CAS Number | 331-43-1 | PubChem[1] |

| Canonical SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | PubChem[1] |

| Physical State | Liquid | Fluorochem[2] |

| Purity | >98% (Commercially available) | Fluorochem[2] |

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data are predicted based on the chemical structure and typical values for similar compounds.

¹H NMR Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Broad Singlet | 1H | -COOH |

| ~7.0 - 7.2 | Multiplet | 2H | Aromatic CH |

| ~6.9 | Multiplet | 1H | Aromatic CH |

| ~2.6 | Triplet | 2H | -CH₂-Ar |

| ~2.4 | Triplet | 2H | -CH₂-COOH |

| ~2.2 | Singlet | 3H | -CH₃ |

| ~1.9 | Quintet | 2H | -CH₂-CH₂-CH₂- |

¹³C NMR Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O (Carboxylic Acid) |

| ~158 (d, J ≈ 245 Hz) | C-F |

| ~138 (d, J ≈ 6 Hz) | C-CH₂ |

| ~131 (d, J ≈ 3 Hz) | Aromatic CH |

| ~125 (d, J ≈ 18 Hz) | C-CH₃ |

| ~124 (d, J ≈ 8 Hz) | Aromatic CH |

| ~115 (d, J ≈ 21 Hz) | Aromatic CH |

| ~35 | -CH₂-Ar |

| ~33 | -CH₂-COOH |

| ~26 | -CH₂-CH₂-CH₂- |

| ~14 | -CH₃ |

Note: 'd' denotes a doublet due to carbon-fluorine coupling, with the predicted coupling constant (J) in Hz.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2920-2960 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1500-1600 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1150 | Strong | C-F stretch |

Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | Low | [M - OH]⁺ |

| 151 | Low | [M - COOH]⁺ |

| 137 | High | [M - CH₂CH₂COOH]⁺ |

| 109 | Very High | [F-C₆H₃-CH₃]⁺ (Base Peak) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-(4-fluoro-3-methylphenyl)butanoic acid.

Synthesis: Friedel-Crafts Acylation followed by Reduction

This synthesis involves a two-step process starting from 1-fluoro-2-methylbenzene.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of 1-fluoro-2-methylbenzene (1.0 eq) and succinic anhydride (1.1 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen or Wolff-Kishner Reduction

-

Clemmensen Reduction:

-

Reflux the crude keto-acid with amalgamated zinc and concentrated hydrochloric acid.

-

After 8-12 hours, cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water, dry, and concentrate to yield the crude 4-(4-fluoro-3-methylphenyl)butanoic acid.

-

-

Wolff-Kishner Reduction:

-

Heat the crude keto-acid with hydrazine hydrate (excess) and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

-

The reaction is typically carried out at elevated temperatures (180-200 °C) to facilitate the decomposition of the hydrazone intermediate.

-

After completion, cool the mixture, acidify with HCl, and extract the product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Alternatively, a thin film of the liquid can be prepared between two NaCl or KBr plates.

-

-

Mass Spectrometry:

-

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into an electron ionization (EI) mass spectrometer.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Workflow and Data Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like 4-(4-fluoro-3-methylphenyl)butanoic acid.

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide to 4-(4-Fluoro-3-methylphenyl)butanoic Acid: Properties and Synthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and a detailed, plausible synthetic route for 4-(4-Fluoro-3-methylphenyl)butanoic acid. Due to a lack of extensive published research, this document focuses on the compound as a chemical intermediate rather than a bioactive agent with a documented history of discovery and development. The information presented herein is intended to support researchers and scientists in synthetic chemistry and drug design. All quantitative data is summarized in structured tables, and the proposed experimental workflow is visualized using Graphviz diagrams.

Introduction

Physicochemical Properties

The fundamental properties of 4-(4-Fluoro-3-methylphenyl)butanoic acid are summarized below. This data is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | PubChem[2] |

| Molecular Weight | 196.22 g/mol | PubChem[2] |

| IUPAC Name | 4-(4-fluoro-3-methylphenyl)butanoic acid | PubChem[2] |

| CAS Number | 331-43-1 | PubChem[2] |

| Appearance | Pale-yellow to Yellow-brown Solid | Sigma-Aldrich[3] |

| Purity | 95-98% (typical commercial) | Sigma-Aldrich[3], Fluorochem[4] |

| Storage Temperature | 2-8 °C | Sigma-Aldrich[3] |

| InChI Key | FULMKQGHCXYECN-UHFFFAOYSA-N | PubChem[2] |

| SMILES | CC1=C(C=CC(=C1)CCCC(=O)O)F | PubChem[2] |

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid can be achieved in two primary stages:

-

Friedel-Crafts Acylation: Reaction of 2-fluorotoluene with succinic anhydride to form the keto acid intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

-

Reduction of the Keto Group: Conversion of the ketone to a methylene group to yield the final product. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

The overall synthetic workflow is depicted below.

Caption: Overall synthesis workflow for 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Stage 1: Friedel-Crafts Acylation

This reaction involves the electrophilic aromatic substitution of 2-fluorotoluene with succinic anhydride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6]

Caption: Experimental workflow for Friedel-Crafts Acylation.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-fluorotoluene (1.0 equivalent) and succinic anhydride (1.0 equivalent).

-

Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (2.2 equivalents) in portions, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid, can be purified by recrystallization.

Stage 2: Reduction of the Keto Group

The choice between the Clemmensen and Wolff-Kishner reduction depends on the substrate's stability to acidic or basic conditions. Both methods are effective for the reduction of aryl-alkyl ketones.[7][8][9]

This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce the ketone.[1][7][10][11]

Caption: Experimental workflow for Clemmensen Reduction.

Experimental Protocol:

-

Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the prepared zinc amalgam, the keto acid intermediate (1.0 equivalent), concentrated hydrochloric acid, and toluene.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours. Additional portions of hydrochloric acid may be added during the reflux period. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and decant the solution from the unreacted zinc. Separate the organic and aqueous layers.

-

Extraction and Purification: Extract the aqueous layer with toluene. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 4-(4-Fluoro-3-methylphenyl)butanoic acid by recrystallization.

This method involves the formation of a hydrazone followed by its decomposition under basic conditions at high temperatures.[9][12]

Experimental Protocol:

-

Hydrazone Formation: In a flask equipped with a reflux condenser, dissolve the keto acid intermediate (1.0 equivalent) in a high-boiling solvent like diethylene glycol. Add hydrazine hydrate (3-4 equivalents).

-

Reaction: Add potassium hydroxide (3-4 equivalents) and heat the mixture to a temperature that allows for the distillation of water.

-

Decomposition: Once the water has been removed, increase the temperature to 180-200 °C to induce the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.

-

Workup: Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize to obtain pure 4-(4-Fluoro-3-methylphenyl)butanoic acid.

Conclusion

While the biological history and discovery of 4-(4-Fluoro-3-methylphenyl)butanoic acid are not well-documented, its chemical synthesis is straightforward using established methodologies. This guide provides a detailed framework for its preparation, offering researchers a reliable pathway to access this compound for further investigation in areas such as medicinal chemistry and materials science. The provided protocols for Friedel-Crafts acylation followed by either Clemmensen or Wolff-Kishner reduction are robust methods for obtaining this fluorinated butanoic acid derivative.

References

- 1. byjus.com [byjus.com]

- 2. 4-(4-Fluoro-3-methylphenyl)butanoic acid | C11H13FO2 | CID 6497072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 8. Clemmensen Reduction [organic-chemistry.org]

- 9. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 10. Clemmensen Reduction | TCI AMERICA [tcichemicals.com]

- 11. Clemmensen Reduction – Mechanism, Reaction & Applications [allen.in]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Synthesis Protocol for 4-(4-Fluoro-3-methylphenyl)butanoic acid: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step synthesis protocol for 4-(4-fluoro-3-methylphenyl)butanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves an initial Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride to yield the intermediate, 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to the final product via a Wolff-Kishner reduction. This application note includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and ease of use for researchers in the field.

Introduction

Substituted phenylbutanoic acid derivatives are important scaffolds in the design and synthesis of pharmacologically active molecules. The title compound, 4-(4-fluoro-3-methylphenyl)butanoic acid, incorporates a fluorine atom and a methyl group on the phenyl ring, which can significantly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates. The protocol outlined herein describes a reliable and scalable method for the preparation of this compound from commercially available starting materials.

Synthesis Pathway

The synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid is achieved through a two-step process as illustrated in the signaling pathway diagram below. The first step is a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction, to form a keto acid intermediate. The second step is the reduction of the ketone functionality to a methylene group.

Caption: Two-step synthesis pathway for 4-(4-fluoro-3-methylphenyl)butanoic acid.

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride. The regioselectivity of this reaction is directed by the activating methyl group and the deactivating but ortho-, para-directing fluoro group, leading predominantly to acylation at the position para to the fluorine atom.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 2-Fluorotoluene | 110.13 | 11.01 | 0.10 |

| Succinic anhydride | 100.07 | 10.01 | 0.10 |

| Aluminum chloride (anhydrous) | 133.34 | 29.33 | 0.22 |

| Dichloromethane (anhydrous) | - | 100 mL | - |

| Hydrochloric acid (conc.) | - | 20 mL | - |

| Ice | - | 200 g | - |

| Diethyl ether | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.33 g, 0.22 mol) and anhydrous dichloromethane (50 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (10.01 g, 0.10 mol) in anhydrous dichloromethane (50 mL).

-

Add the succinic anhydride solution to the dropping funnel and add it dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, add 2-fluorotoluene (11.01 g, 0.10 mol) dropwise from the dropping funnel over 30 minutes, keeping the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Stir the mixture until all the ice has melted. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a mixture of water and ethanol to afford pure 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid

This procedure describes the Wolff-Kishner reduction of the keto group in the intermediate to a methylene group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | 210.20 | 10.51 | 0.05 |

| Hydrazine hydrate (80%) | 50.06 (for 100%) | 6.25 mL | ~0.10 mol |

| Potassium hydroxide | 56.11 | 8.42 | 0.15 mol |

| Diethylene glycol | - | 100 mL | - |

| Hydrochloric acid (6 M) | - | As needed | - |

| Diethyl ether | - | As needed | - |

| Anhydrous Na₂SO₄ | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid (10.51 g, 0.05 mol), diethylene glycol (100 mL), and hydrazine hydrate (6.25 mL, ~0.10 mol).

-

Heat the mixture to 100 °C and stir for 1 hour.

-

Cool the mixture slightly and add potassium hydroxide pellets (8.42 g, 0.15 mol) portion-wise.

-

Slowly heat the reaction mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for 4 hours, during which nitrogen gas will evolve.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Acidify the aqueous solution to pH 2-3 with 6 M hydrochloric acid.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with water (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 4-(4-fluoro-3-methylphenyl)butanoic acid.

-

Further purification can be achieved by vacuum distillation or recrystallization from a suitable solvent like hexane.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

Caption: Overall experimental workflow for the synthesis of 4-(4-fluoro-3-methylphenyl)butanoic acid.

Expected Results

The successful execution of this two-step synthesis is expected to yield 4-(4-fluoro-3-methylphenyl)butanoic acid in good overall yield. The purity of the intermediate and final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary:

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | 70-85 |

| 2 | Wolff-Kishner Reduction | 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid | 4-(4-Fluoro-3-methylphenyl)butanoic acid | 75-90 |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Dichloromethane and diethyl ether are volatile and flammable. Work away from ignition sources.

-

Concentrated hydrochloric acid is corrosive and should be handled with caution.

-

The Wolff-Kishner reduction involves high temperatures; appropriate care should be taken.

Application Notes and Protocols for 1H NMR Analysis of 4-(4-Fluoro-3-methylphenyl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction